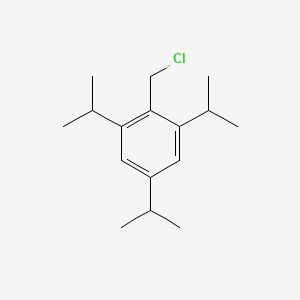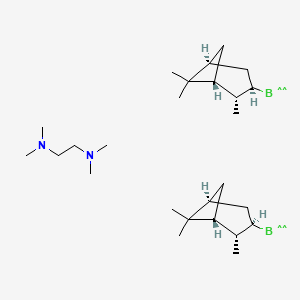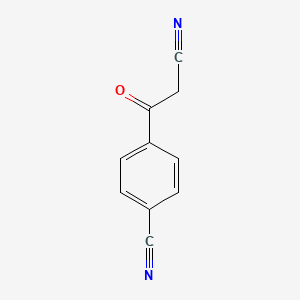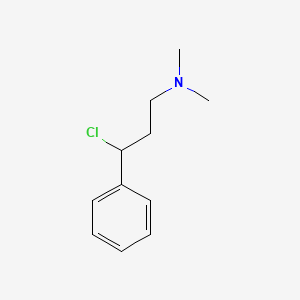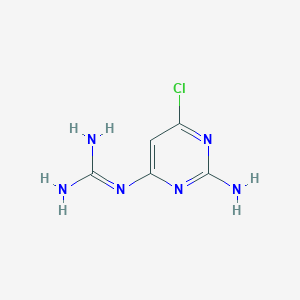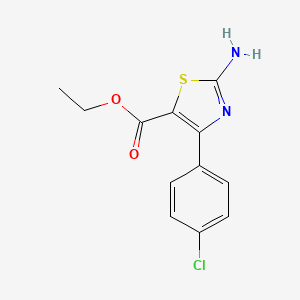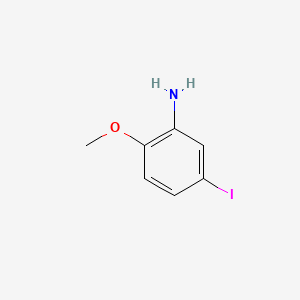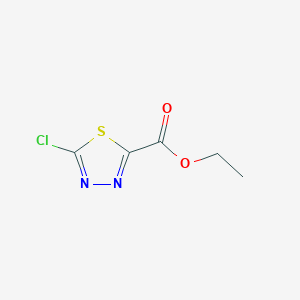
5-氯-1,3,4-噻二唑-2-羧酸乙酯
描述
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C5H5ClN2O2S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
1,3,4-噻二唑衍生物,包括5-氯-1,3,4-噻二唑-2-羧酸乙酯,已被研究用于其抗菌活性 . 它们已被发现能抑制各种细菌菌株,如产气肠杆菌、大肠杆菌ATCC 13048、肯塔基沙门氏菌、铜绿假单胞菌、肺炎克雷伯菌、变形杆菌和革兰氏阳性菌,如金黄色葡萄球菌ATCC 25923、单核细胞增生李斯特菌ATCC 7644、粪肠球菌、耐热肠球菌、金黄色葡萄球菌ATCC、粘质沙雷氏菌、人表皮葡萄球菌、表皮葡萄球菌、溶血性链球菌、粪肠球菌 .
抗菌活性
1,3,4-噻二唑衍生物的抗菌活性已被广泛研究 . 它们已被测试针对大肠杆菌、类杆菌和白色念珠菌albicans . 一些这些化合物显示出有希望的结果,在抗菌活性方面超过了其他生产的化合物 .
抗真菌活性
1,3,4-噻二唑衍生物也已被评估其抗真菌活性 . 目标化合物对玉米赤霉菌、球壳孢属真菌(B. dothidea)、拟茎点霉属、疫霉菌和瓜果腐烂菌(T. cucumeris)的体外抗真菌活性被评估 .
DNA结合
1,3,4-噻二唑分子已被合成,并研究了它们与小牛胸腺DNA(CT-DNA)的相互作用 . 这项研究可以提供宝贵的见解,了解这些化合物在分子水平上的作用机制 .
抗癌活性
1,3,4-噻二唑用于合成具有抗癌活性的有效治疗性药物分子 . 这使得它成为药物化学领域中的一种有价值的化合物 .
合成新的衍生物
作用机制
Target of Action
Compounds with a similar thiadiazole nucleus have been found to exhibit a broad spectrum of biological activities, suggesting that they interact with multiple targets .
Mode of Action
It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a similar thiadiazole nucleus have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate may have similar effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
生化分析
Biochemical Properties
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. The compound’s interaction with enzymes such as cyclin-dependent kinases (CDKs) has been studied, revealing its potential as an enzyme inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis . Additionally, it has been observed to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and disrupted metabolic pathways. The compound’s ability to interact with specific enzymes and proteins is key to its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key metabolic processes . These interactions are important for understanding the compound’s overall metabolic profile and potential therapeutic applications.
Transport and Distribution
The transport and distribution of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCUJDSRXQJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493116 | |
| Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64837-49-6 | |
| Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


